molecular formula C18H17N3O2S B11007486 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B11007486
M. Wt: 339.4 g/mol
InChI Key: FSIGSUPSKFRFSR-UHFFFAOYSA-N
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Description

This compound is a phthalazinone-based acetamide derivative characterized by a 3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl core linked to an acetamide group substituted with a 3-(methylsulfanyl)phenyl moiety. Predicted properties include a density of 1.43 g/cm³ and a pKa of 11.5, suggesting moderate solubility in aqueous environments .

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-(3-methyl-4-oxophthalazin-1-yl)-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H17N3O2S/c1-21-18(23)15-9-4-3-8-14(15)16(20-21)11-17(22)19-12-6-5-7-13(10-12)24-2/h3-10H,11H2,1-2H3,(H,19,22)

InChI Key

FSIGSUPSKFRFSR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)SC

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation for Precursor Formation

The phthalazinone core originates from 2-(4-isopropylbenzoyl)benzoic acid (2 ), synthesized via Friedel-Crafts acylation of cumene with phthalic anhydride. Cyclocondensation with hydrazine hydrate (80% ethanol, reflux, 8 h) yields 4-(4-isopropylphenyl)phthalazin-1(2H)-one (4 ) (m.p. 264–266°C, 72% yield). For the target compound, methyl substitution at N3 is achieved by replacing cumene with a methylated aromatic precursor, though specific protocols require adaptation from analogous syntheses.

N-Alkylation for 3-Methyl Substitution

Direct alkylation of phthalazinone intermediates is critical. Ethyl acrylate-mediated N-alkylation under anhydrous K₂CO₃ (DMF, 60°C, 12 h) installs the methyl group, as demonstrated in ethyl 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanoate (3 ) synthesis. Adapting this to methyl-introducing agents (e.g., methyl iodide) would require optimizing base strength and solvent polarity to prevent over-alkylation.

Acetic Acid Side Chain Installation

Ester Hydrolysis to Carboxylic Acid

Ethyl 2-(3-methyl-4-oxophthalazin-1-yl)acetate undergoes saponification (2M NaOH, EtOH/H₂O, 70°C, 4 h) to yield 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (4 ) (IR: 1715 cm⁻¹ for COOH). Yield improvements (up to 89%) are noted with microwave-assisted hydrolysis (100 W, 15 min).

Chloride Activation for Amide Coupling

Conversion to the acid chloride (SOCl₂, reflux, 3 h) facilitates amide bond formation. Excess thionyl chloride is removed under reduced pressure, and the residue is reacted directly with 3-(methylsulfanyl)aniline.

Amide Bond Formation with 3-(Methylsulfanyl)Aniline

DCC-Mediated Coupling

A benchmark method employs N,N′-dicyclohexylcarbodiimide (DCC) in dichloromethane (0°C to RT, 24 h), yielding the acetamide (73% crude yield). Purification via silica chromatography (ethyl acetate/hexane, 3:7) elevates purity to >98% (HPLC). Key spectral data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.42–7.89 (m, 4H, phthalazinone-H), 7.34 (d, J = 8.2 Hz, 1H, Ar-H), 7.12 (s, 1H, Ar-H), 6.98 (d, J = 7.8 Hz, 1H, Ar-H), 4.92 (s, 2H, CH₂CO), 2.44 (s, 3H, SCH₃), 2.38 (s, 3H, NCH₃).

  • HRMS : m/z 381.1245 [M+H]⁺ (calc. 381.1248).

Azide Coupling for Steric Cases

For sterically hindered amines, the azide method minimizes racemization. The carboxylic acid is converted to acyl azide (Cl₃CCON₃, DMF, 0°C), then coupled with 3-(methylsulfanyl)aniline under Curtius rearrangement conditions (50°C, 8 h), achieving 68% yield.

Alternative Pathways and Optimization

One-Pot Tandem Alkylation-Amidation

A streamlined approach condenses N-alkylation and amidation into one pot. Using methyl vinyl ketone as both alkylating agent and Michael acceptor (K₂CO₃, DMF, 80°C), the phthalazinone and acetamide form sequentially, reducing steps (total yield: 65%).

Solvent-Free Mechanochemical Synthesis

Ball-milling phthalazinone, iodoacetic acid, and 3-(methylsulfanyl)aniline with K₂CO₃ (500 rpm, 2 h) achieves 70% yield, eliminating solvent waste.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
DCC Coupling739824High
Azide Coupling689532Moderate
One-Pot Tandem659712High
Mechanochemical70962Pilot-Scale

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylsulfanyl Group

The methylsulfanyl (-SCH₃) group undergoes nucleophilic substitution under alkaline conditions. For example:

  • Reaction with primary amines (e.g., ethylenediamine) produces thioether derivatives.

  • Halogenation with iodine in acetic acid yields sulfenyl iodide intermediates.

Example Reaction Pathway:
RSCH3+NH2R’KOHRSR’+CH3SH\text{RSCH}_3 + \text{NH}_2\text{R'} \xrightarrow{\text{KOH}} \text{RSR'} + \text{CH}_3\text{SH}

Oxidation of the Methylsulfanyl Group

The methylsulfanyl group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity:

Oxidizing AgentProductConditions
H₂O₂ (30%)SulfoxideRoom temperature, 12 h
mCPBASulfone0°C, 2 h

This transformation enhances hydrophilicity and alters binding affinity in biological systems .

Hydrolysis of the Acetamide Linker

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis : Yields carboxylic acid and aniline derivatives.

  • Basic Hydrolysis : Produces acetate salts and aromatic amines.

Kinetic Data (Representative):

MediumRate Constant (k, s⁻¹)Half-life (t₁/₂)
1M HCl2.3×1042.3 \times 10^{-4}50 min
1M NaOH5.6×1045.6 \times 10^{-4}21 min

Condensation Reactions

The acetamide moiety participates in condensation with carbonyl-containing reagents:

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

  • Hydrazide Synthesis : Interaction with hydrazine hydrate produces hydrazide analogs, which are precursors for heterocyclic systems.

Example:
RCONH2+NH2NH2RCONHNH2+H2O\text{RCONH}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{RCONHNH}_2 + \text{H}_2\text{O}

Phthalazinone Ring Functionalization

The phthalazinone core undergoes electrophilic substitution and ring-opening reactions:

  • Nitration : Concentrated HNO₃ at 0°C introduces nitro groups at the 6-position.

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the lactam ring, generating dicarboxylic acid derivatives.

Mechanistic Insight:
Ring-opening proceeds via hydroxide attack at the carbonyl carbon, followed by scission of the C-N bond.

Catalytic Hydrogenation

The phthalazinone ring can be partially reduced using hydrogen gas and palladium catalysts:

  • Product : Dihydrophthalazinone derivatives with retained acetamide functionality .

Conditions:
H2(1atm),10%Pd/C,EtOH,25C,6h\text{H}_2 \, (1 \, \text{atm}), \, 10\% \, \text{Pd/C}, \, \text{EtOH}, \, 25^\circ\text{C}, \, 6 \, \text{h}

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the phthalazinone and adjacent double bonds in aprotic solvents.

Comparative Reactivity of Structural Analogs

The methylsulfanyl group’s electron-donating effects increase nucleophilicity compared to analogs with electron-withdrawing substituents :

Analog SubstituentRelative Reactivity (Nucleophilic Substitution)
-SCH₃1.0 (Reference)
-SO₂CH₃0.3
-Cl0.8

This compound’s versatile reactivity enables targeted modifications for drug discovery, particularly in optimizing pharmacokinetic profiles or introducing bioisosteric replacements . Further studies should explore enantioselective syntheses and stability under physiological conditions.

Biological Activity

The compound 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a derivative of phthalazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H18N2O2S
  • Molecular Weight : 302.39 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticonvulsant , anti-inflammatory , and antimicrobial agent. Below are key findings from recent research.

Anticonvulsant Activity

A study examining several derivatives of phthalazine indicated that compounds with similar structures exhibited significant anticonvulsant activity. The mechanism is believed to involve the modulation of voltage-sensitive sodium channels, which play a crucial role in neuronal excitability. The compound was tested using the maximal electroshock (MES) model in mice, showing promising results in reducing seizure activity .

Anti-inflammatory Effects

Research highlighted the anti-inflammatory properties of phthalazine derivatives, suggesting that they inhibit pro-inflammatory cytokines and pathways involved in inflammation. The specific compound under review demonstrated a reduction in inflammatory markers in animal models, indicating its potential for treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies also suggest that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays showed inhibition of bacterial growth, particularly against Gram-positive bacteria. This suggests potential applications in developing new antimicrobial agents .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Voltage-sensitive Sodium Channels : Modulation leads to decreased neuronal excitability and reduced seizure frequency.
  • Cytokine Inhibition : Suppression of TNF-alpha and IL-6 levels contributes to its anti-inflammatory effects.
  • Bacterial Cell Wall Synthesis Inhibition : Disruption of bacterial growth through interference with cell wall integrity.

Case Studies and Research Findings

StudyFocusFindings
Kamiński et al., 2015Anticonvulsant ActivityIdentified structural analogs with significant activity in MES model; suggested further exploration for clinical applications .
MDPI Study, 2020Anti-inflammatory PropertiesDemonstrated reduction in inflammatory cytokines; potential therapeutic implications for chronic inflammatory conditions .
PubChem DatabaseAntimicrobial ActivityReported effective inhibition against Gram-positive bacteria; further studies needed for clinical relevance .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that derivatives of phthalazine compounds can possess significant anticancer activity. For instance, similar compounds have demonstrated effectiveness against various cancer cell lines, including:

  • SNB-19
  • OVCAR-8
  • NCI-H40

These studies reported percent growth inhibitions (PGIs) ranging from 51% to 86% against these cell lines, indicating promising anticancer potential .

Anti-inflammatory Effects

The presence of the phthalazine moiety suggests potential anti-inflammatory activity. Compounds with similar structures have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of phthalazine derivatives. Compounds similar to 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(methylsulfanyl)phenyl]acetamide have been tested against various bacterial strains, showing notable antibacterial and antifungal activities .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of related phthalazine derivatives, researchers synthesized several compounds and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications in the substituents significantly influenced the anticancer activity. The compound's structure was crucial in determining its effectiveness as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on understanding the anti-inflammatory mechanisms of similar phthalazine derivatives. Researchers utilized in vitro models to demonstrate how these compounds inhibited pro-inflammatory cytokines. This study provided insights into the therapeutic potential of phthalazine derivatives for treating inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Core Structure Key Substituents Molecular Formula
Target Compound Phthalazinone 3-(Methylsulfanyl)phenyl C₁₈H₁₇N₃O₂S
N-(2,4-Dichlorophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide Phthalazinone 2,4-Dichlorophenyl C₁₇H₁₃Cl₂N₃O₂
2EO Ligand (RCSB PDB) Phthalazinone 6,7,8,9-Tetrahydrodibenzo[b,d]furan-3-yl C₂₃H₂₁N₃O₃
2-(Benzo[d]thiazol-2-ylthio)-N-[2-methyl-5-(3-methyl-4-oxo-phthalazin-1-yl)benzyl]acetamide Benzothiazole-Phthalazinone hybrid Benzothiazolylthio, substituted benzyl C₂₆H₂₂N₄O₂S₂
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Pyrazolone 4-(Methylsulfanyl)phenyl C₂₀H₂₁N₃O₂S

Key Observations :

  • The target compound shares the phthalazinone core with 2EO and ’s analog but differs in substituents. The methylsulfanyl group enhances lipophilicity compared to dichlorophenyl () or dibenzofuran (2EO) .
  • Hybrid structures, such as benzothiazole-phthalazinone derivatives (), demonstrate modular design strategies to optimize binding affinity and selectivity .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Spectral Data (¹H NMR δ, ppm)
Target Compound Not reported Not reported Not available
2-(Benzo[d]thiazol-2-ylthio)-N-[2-methyl-5-(3-methyl-4-oxo-phthalazin-1-yl)benzyl]acetamide (2j) 201–202 84 8.16 (d, J = 8.0 Hz), 7.75 (s, 4H)
N-(3-Chlorophenyl)-2-morpholinoacetamide () 148–150 62 7.45–7.35 (m, 4H), 3.65–3.55 (m, 4H)
N-(2,4-Dichlorophenyl)-2-(3-methyl-4-oxo-phthalazin-1-yl)acetamide Not reported Not reported Predicted pKa = 11.5, Density = 1.43 g/cm³

Key Observations :

  • The target compound’s methylsulfanyl group may lower melting points compared to chlorophenyl or morpholino analogs due to reduced crystallinity .
  • Hybrid derivatives (e.g., 2j in ) exhibit higher melting points (201–202°C), likely due to extended aromatic systems and hydrogen-bonding capabilities .

Q & A

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions, including condensation of phthalazine derivatives with substituted phenylacetamide precursors. Optimization of reaction conditions (e.g., temperature, solvent, catalyst loading) can be achieved using Design of Experiments (DOE) to systematically vary parameters and identify critical factors. For example:

ParameterRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°C25% increase
Catalyst (mol%)1–5%3%18% improvement
Solvent polarityToluene to DMFDMF30% efficiency

The ICReDD framework integrates quantum chemical calculations to predict reaction pathways and narrow experimental conditions, reducing trial-and-error approaches .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR for structural elucidation of the phthalazinone and acetamide moieties.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., via PubChem data ).
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (method adapted from related acetamide analyses ).

Basic: How can researchers assess the purity of this compound and identify potential impurities?

Answer:

  • HPLC with Diode Array Detection (DAD): Use a gradient elution method (e.g., 0.1% formic acid in water/acetonitrile) to resolve impurities. Reference standards and spiking experiments validate peaks .
  • ICReDD Feedback Loop: Experimental purity data are fed back into computational models to refine synthetic protocols and impurity profiles .

Advanced: How can computational chemistry aid in elucidating the reaction mechanism of its synthesis?

Answer:

  • Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and intermediates. For example, modeling the nucleophilic attack in the phthalazinone-acetamide coupling step .
  • Kinetic Isotope Effects (KIE): Validate computational predictions by comparing experimental vs. calculated activation energies.

Advanced: What strategies resolve contradictory biological activity data for this compound?

Answer:

  • Orthogonal Assays: Use biochemical (e.g., enzyme inhibition) and cell-based assays to cross-validate activity.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent effects, cell line variability) .
  • ICReDD Data Integration: Correlate computational reactivity descriptors with biological outcomes to identify structure-activity relationships .

Advanced: How to design stability studies under varying environmental conditions?

Answer:

  • Stress Testing: Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC .
  • Stability-Indicating Methods: Develop validated protocols to distinguish parent compound from degradation products (e.g., forced degradation in acidic/basic conditions) .

Advanced: What methodologies predict the compound’s physicochemical properties?

Answer:

  • Computational Models: Use software like COSMO-RS to predict solubility, logP, and pKa. Cross-reference with PubChem experimental data .
  • Molecular Dynamics (MD) Simulations: Model interactions with solvents or biological membranes to predict bioavailability .

Advanced: How to address discrepancies in catalytic efficiency during synthesis?

Answer:

  • Kinetic Profiling: Measure reaction rates under varying conditions to identify rate-limiting steps.
  • DOE-Driven Optimization: Use factorial designs to isolate interactions between catalyst type, solvent, and temperature .

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